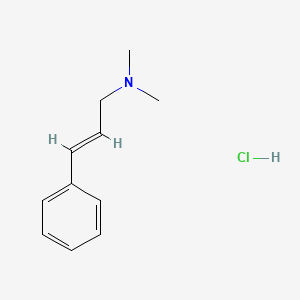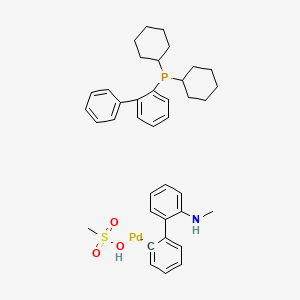
CyJohnPhos Pd G4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CyJohnPhos Pd G4 is a powerful ligand used in classic cross-coupling reactions. It is combined with the Buchwald Fourth Generation Palladacycle, making it a highly effective catalyst. This compound is bench stable and soluble in most organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: CyJohnPhos Pd G4 is synthesized through a series of chemical reactions involving palladium and phosphine ligands. The specific synthetic route involves the combination of 2-biphenylyl (dicyclohexyl)phosphine with methanesulfonato-κO and 2′-(methylamino)-2-biphenylyl . The reaction conditions typically require controlled temperatures and the use of organic solvents to ensure the stability and effectiveness of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring that the compound meets industrial standards for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions: CyJohnPhos Pd G4 undergoes several types of reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: The common reagents used in these reactions include palladium sources, phosphine ligands, and various organic solvents. The reaction conditions often involve controlled temperatures and the presence of bases or other catalytic agents to facilitate the coupling reactions .
Major Products Formed: The major products formed from these reactions are typically complex organic molecules, including biaryl compounds, amines, and other functionalized organic structures. These products are valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
CyJohnPhos Pd G4 has a wide range of scientific research applications, including:
- Chemistry : Used as a catalyst in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds.
- Biology : Facilitates the synthesis of biologically active molecules and pharmaceuticals.
- Medicine : Involved in the development of new drugs and therapeutic agents.
- Industry : Applied in the production of fine chemicals, polymers, and advanced materials .
Mecanismo De Acción
The mechanism of action of CyJohnPhos Pd G4 involves the formation of a palladium complex with the phosphine ligand. This complex acts as a catalyst in cross-coupling reactions by facilitating the transfer of functional groups between reactants. The molecular targets and pathways involved include the activation of palladium and the stabilization of reactive intermediates, leading to efficient bond formation .
Comparación Con Compuestos Similares
Similar Compounds:
- CyJohnPhos Pd G3
- DavePhos Pd G4
- cataCXium Pd G4
- RuPhos Pd G4
- SPhos Pd G4
Uniqueness: CyJohnPhos Pd G4 is unique due to its high stability, solubility in organic solvents, and effectiveness in a wide range of cross-coupling reactions. Its combination with the Buchwald Fourth Generation Palladacycle enhances its catalytic activity, making it a preferred choice for many synthetic applications .
Propiedades
Fórmula molecular |
C38H47NO3PPdS- |
|---|---|
Peso molecular |
735.2 g/mol |
Nombre IUPAC |
dicyclohexyl-(2-phenylphenyl)phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C24H31P.C13H12N.CH4O3S.Pd/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
Clave InChI |
NFNOOIZHUOHMAT-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


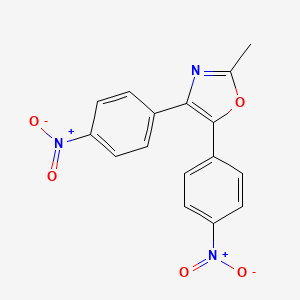
![N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide](/img/structure/B11940714.png)



![15-Hexyl-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4,6,8(27),12,17,22(26),23-decaene-9,11,19,21-tetrone](/img/structure/B11940729.png)
![N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide](/img/structure/B11940732.png)
![{[Benzyl(hydroxy)amino]methyl}benzene hydrochloride](/img/structure/B11940737.png)


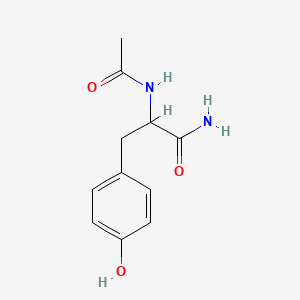
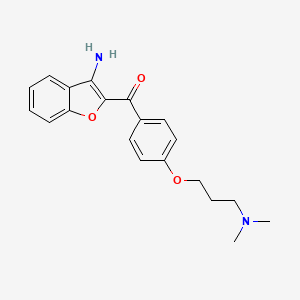
![Bicyclo[3.2.2]nonane-1,5-diamine](/img/structure/B11940771.png)
